3-Azido-1,2,4-triazine
Description
3-Azido-1,2,4-triazine is a nitrogen-rich heterocyclic compound characterized by an azido (-N₃) group at the 3-position of the 1,2,4-triazine ring. This substituent imparts unique reactivity, particularly in cyclization and coordination chemistry. For instance, this compound undergoes regioselective cyclization to form tetrazolo[1,5-b][1,2,4]triazine (9A), a reaction pathway distinct from its isomers due to preferential cyclization at the N-2 position rather than N-4 . This property makes it a valuable synthon for polyheterocyclic systems. Additionally, its azido group enables participation in click chemistry and coordination with metals, as seen in zinc-based coordination compounds (though related studies focus on triazole analogs) .
Properties
IUPAC Name |
3-azido-1,2,4-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N6/c4-9-8-3-5-1-2-6-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXMNESSXXUNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70803202 | |
| Record name | 3-Azido-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63931-06-6 | |
| Record name | 3-Azido-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70803202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
3-Azido-1,2,4-triazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-azido-1,2,4-triazine involves its ability to undergo azido-tetrazole tautomerism, leading to the formation of tetrazole isomers. The azido group can participate in pericyclic reactions, contributing to the formation of various cyclic structures .
Comparison with Similar Compounds
Structural and Reactivity Differences
The chemical behavior of 1,2,4-triazine derivatives is heavily influenced by substituents. Below is a comparative analysis:
Key Observations :
Pharmacological Potential
- Anticancer Activity: Compounds like 5-oxo-1,2,4-triazine hydrazides and 3-amino-derived heterobicycles (e.g., 13–15) show promising cytotoxicity, with docking scores surpassing fluconazole in CYP51 inhibition .
- Antifungal Activity : 1,2,4-Triazine derivatives exhibit strong binding to Candida albicans CYP51, suggesting a mechanism distinct from azido-triazines, which may leverage metal coordination for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
